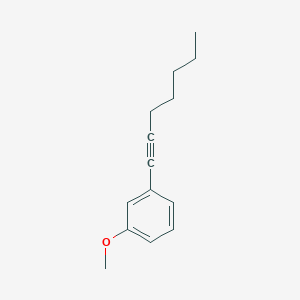

1-(3-Methoxyphenyl)-1-heptyne

Description

1-(3-Methoxyphenyl)-1-heptyne is an aromatic alkyne characterized by a methoxy-substituted phenyl group attached to the terminal carbon of a heptyne chain. This compound serves as a precursor in organic synthesis, particularly for producing aromatic hydroxyketones via hydration reactions. For example, treatment with sodium sulfide followed by aqueous HCl in methanol at 65 °C for 60 hours yields a corresponding ketone (productivity <25%) . Physical properties of derivatives include a refractive index ($n_{20}^D$) of 1.5153 and boiling points ranging from 202–235 °C, though these values correspond to its hydrated ketone product rather than the alkyne itself . Spectral data such as $^1H$ NMR, $^13C$ NMR, and mass spectrometry are available for its derivatives, aiding structural confirmation .

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

1-hept-1-ynyl-3-methoxybenzene |

InChI |

InChI=1S/C14H18O/c1-3-4-5-6-7-9-13-10-8-11-14(12-13)15-2/h8,10-12H,3-6H2,1-2H3 |

InChI Key |

CTMCOFNHIMUHRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC#CC1=CC(=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(hept-1-yn-1-yl)-3-methoxybenzene typically involves alkynylation reactions. One common method is the copper-catalyzed alkynylation of tetrahydroisoquinoline derivatives. This reaction can be performed using different protocols of cross-dehydrogenative coupling, with CuCl as a catalyst and t-BuOOH as an oxidant in acetonitrile as the solvent . Another environmentally friendly protocol involves using air as the oxidant and water as the solvent .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using less hazardous chemicals and solvents, can be applied to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Hept-1-yn-1-yl)-3-methoxybenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the methoxy group.

Common Reagents and Conditions:

Oxidation: H2O2 in methylene chloride or other suitable solvents.

Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(Hept-1-yn-1-yl)-3-methoxybenzene has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(hept-1-yn-1-yl)-3-methoxybenzene involves its interaction with molecular targets through various pathways. The compound’s effects are primarily mediated by its ability to undergo electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Aromatic Hydroxyketones (C₁₃H₁₆O₂)

Compounds like 1-[3-Hydroxy-2-(3-methyl-2-butenyl)phenyl]ethanone share structural similarities due to the methoxyphenyl backbone but differ in functional groups (ketone vs. alkyne). These hydroxyketones are synthesized via C=C bond migration or oxidation of prenylated acetophenones, achieving yields up to 98% . They are naturally isolated from plants such as Helichrysum stoechas and Artemisia campestris, highlighting their biological relevance .

3-Heptyne (C₇H₁₂)

3-Heptyne, a simpler alkyne without aromatic substitution, has a molecular weight of 96.17 g/mol and a linear structure (SMILES: CCC#CCCC) . Its lack of a methoxyphenyl group results in lower boiling points and reduced steric hindrance, making it more reactive in hydrogenation reactions. For instance, 1-heptyne derivatives undergo hydrogenation over Ni or Pd catalysts with surface chemical reactions as the rate-limiting step, a behavior likely altered in the methoxyphenyl-substituted analog due to electronic effects .

Pharmaceutical Derivatives with Methoxyphenyl Groups

Compounds like 1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS: PK01170E-2) and 3-MeO-PCP (C₁₈H₂₇NO) incorporate the methoxyphenyl moiety but diverge in core structures (pyrazole, piperidine) and applications (antimicrobial agents, psychoactive substances) . These derivatives highlight the versatility of the methoxyphenyl group in drug design but lack the alkyne functionality critical to 1-(3-Methoxyphenyl)-1-heptyne’s role as a synthetic intermediate.

Data Tables

Table 1: Structural and Functional Comparison

*Inferred from structural analysis.

Table 2: Physical Properties of Derivatives

Research Findings

- Hydrogenation Reactivity : 1-Heptyne derivatives exhibit hydrogenation pathways influenced by catalyst choice (Ni vs. Pd) and adsorption thermodynamics. The methoxyphenyl group in this compound likely alters adsorption enthalpies and activation energies compared to unsubstituted alkynes like 3-heptyne .

- Synthetic Utility : The low yield (<25%) of ketone formation from this compound highlights challenges in alkyne hydration, contrasting with high-yield methods for hydroxyketones (e.g., 98% via CrO₃ oxidation) .

- Toxicity Profile : Methoxyphenyl-containing pharmaceuticals like LAS-252 show dose-dependent toxicity in mice, suggesting that structural modifications (e.g., alkyne vs. piperidine) modulate biological activity .

Biological Activity

1-(3-Methoxyphenyl)-1-heptyne is a compound belonging to the class of alkynes, characterized by its unique structural features that contribute to its biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula: . Its structure consists of a heptyne chain with a methoxy-substituted phenyl group, which influences its interaction with biological systems.

Pharmacological Properties

Research has indicated that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have reported that diarylheptanoids, structurally related compounds, possess antitumor-promoting properties. The mechanisms often involve the modulation of cell signaling pathways associated with cancer progression .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions like arthritis and other inflammatory diseases .

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound may exhibit antimicrobial properties against various pathogens, including bacteria and viruses .

Research Findings and Case Studies

A review of relevant literature reveals several key findings regarding the biological activity of this compound:

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| Diarylheptanoids | Antitumor | |

| Alpinia officinarum Extract | Anti-inflammatory | |

| 7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenyl-3-heptanone | Antimicrobial |

Case Study: Antitumor Properties

A study focusing on diarylheptanoids isolated from Alpinia officinarum demonstrated significant antitumor activity through apoptosis induction in cancer cells. The specific pathways involved include the modulation of NF-kB and MAPK signaling pathways, which are critical in cancer cell survival and proliferation .

Case Study: Anti-inflammatory Effects

In a controlled experiment, compounds similar to this compound were tested for their ability to inhibit TNF-alpha production in macrophages. Results indicated a marked reduction in inflammatory markers, suggesting potential therapeutic applications in chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.